Cyclopropavir

Description

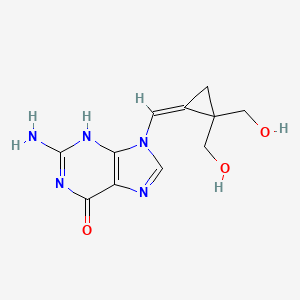

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)2-6-1-11(6,3-17)4-18/h2,5,17-18H,1,3-4H2,(H3,12,14,15,19)/b6-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUNHOKTIVSFRA-KXFIGUGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CN2C=NC3=C2N=C(NC3=O)N)C1(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C/N2C=NC3=C2N=C(NC3=O)N)/C1(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212612 | |

| Record name | Cyclopropavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632325-71-4 | |

| Record name | 2-Amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1,9-dihydro-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632325-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filociclovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0632325714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filociclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopropavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILOCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAO0TD9B13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopropavir: A Technical Overview of its Discovery, Synthesis, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropavir, also known as Filociclovir (FCV) or MBX-400, is a methylenecyclopropane nucleoside analog with potent antiviral activity against several human herpesviruses, most notably human cytomegalovirus (HCMV).[1] Its unique chemical structure and complex mechanism of action, which involves both inhibition of viral DNA synthesis and modulation of the viral UL97 kinase, have made it a subject of significant interest in the field of antiviral drug development.[2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, supplemented with quantitative data on its antiviral activity and detailed experimental protocols for its study.

Discovery and Development

This compound emerged from research focused on developing nucleoside analogs with improved efficacy and resistance profiles against herpesviruses.[1] It is a second-generation methylenecyclopropane analog of guanine.[4] Preclinical studies demonstrated its potent activity against HCMV, including strains resistant to ganciclovir (GCV), a standard anti-CMV therapy. This compound has successfully completed Phase I safety studies and has been advancing into Phase II clinical trials for the treatment of HCMV-related diseases in transplant patients.

Chemical Synthesis of this compound

A plausible synthetic route, based on related syntheses, is outlined below. The process would likely start with the formation of a suitable cyclopropane precursor, followed by the introduction of the hydroxymethyl groups and the exocyclic methylene bridge. This is then coupled with a protected guanine derivative, followed by deprotection to yield this compound.

Mechanism of Action

This compound exerts its antiviral effect through a dual mechanism that distinguishes it from other nucleoside analogs like ganciclovir.

-

Inhibition of Viral DNA Synthesis: Like ganciclovir, this compound is a prodrug that requires phosphorylation to become active.

-

Step 1: Monophosphorylation by Viral Kinase: In HCMV-infected cells, this compound is first phosphorylated to this compound monophosphate by the viral UL97 protein kinase.

-

Step 2: Di- and Triphosphorylation by Cellular Kinases: Cellular enzymes, such as guanylate kinase, further phosphorylate the monophosphate to the active diphosphate and triphosphate forms.

-

Step 3: Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase (UL54), leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.

-

-

Inhibition of UL97 Kinase Function: Uniquely, this compound also directly inhibits the normal function of the UL97 kinase. This inhibition is significant because the UL97 kinase plays multiple roles in the viral replication cycle beyond nucleoside phosphorylation. This dual action may contribute to its high potency and its activity against certain ganciclovir-resistant strains.

Antiviral Activity

This compound has demonstrated broad and potent activity against several human herpesviruses. It is notably more active than ganciclovir against HCMV.

| Virus | Antiviral Agent | EC50 (µM) | IC50 (µM) | Reference(s) |

| HCMV (AD169) | This compound | 0.46 | - | |

| Ganciclovir | 4.1 | - | ||

| HCMV (Towne) | This compound | ~0.7 | - | |

| Ganciclovir | ~5.0 | - | ||

| HHV-6A | This compound | Active | - | |

| Ganciclovir | 0.65 µg/mL | - | ||

| HHV-6B | This compound | Active | - | |

| Ganciclovir | 1.33 µg/mL | - | ||

| HHV-8 | This compound | Active | - | |

| Ganciclovir | - | 0.5 | ||

| EBV | Ganciclovir | - | 0.04 | |

| VZV | Ganciclovir | - | 4.6 | |

| HSV-1 | Ganciclovir | - | 3.0 | |

| HSV-2 | Ganciclovir | - | - | - |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration. Values are approximate and may vary depending on the specific viral strain and cell line used.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Human foreskin fibroblasts (HFF) or other susceptible cell lines

-

Human Cytomegalovirus (HCMV) stock

-

Minimal Essential Medium (MEM) with 10% fetal bovine serum (FBS)

-

This compound and other test compounds

-

Agarose

-

Crystal Violet staining solution (0.8% in 50% ethanol)

-

10% formalin in phosphate-buffered saline (PBS)

Procedure:

-

Seed 24-well plates with HFF cells and grow to confluence.

-

Prepare serial dilutions of this compound in MEM.

-

Inoculate the confluent cell monolayers with a standardized amount of HCMV (e.g., 50-100 plaque-forming units per well).

-

After a 90-minute adsorption period, remove the viral inoculum.

-

Overlay the cell monolayers with a medium containing 0.4% agarose and the various concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible in the control wells (no drug).

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the agarose overlay and stain the cell monolayers with crystal violet solution for 5-10 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well. The EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.

UL97 Kinase Inhibition Assay (Surrogate Assay)

This assay indirectly measures the inhibition of UL97 kinase activity by observing the formation of nuclear aggresomes.

Materials:

-

COS7 cells

-

Plasmid expressing UL97 kinase

-

Reporter plasmid expressing a pp65-GFP fusion protein

-

Transfection reagent

-

This compound and control compounds (e.g., maribavir)

-

Fluorescence microscope

Procedure:

-

Co-transfect COS7 cells with the UL97 kinase expression plasmid and the pp65-GFP reporter plasmid.

-

Treat the transfected cells with various concentrations of this compound or control compounds.

-

Incubate the cells for 24-48 hours.

-

Examine the cells under a fluorescence microscope. In the absence of a UL97 kinase inhibitor, the kinase activity prevents the formation of nuclear aggresomes induced by the pp65-GFP fusion protein.

-

In the presence of a UL97 kinase inhibitor like this compound, the kinase is inhibited, leading to the formation of distinct nuclear aggresomes.

-

The degree of aggresome formation correlates with the extent of UL97 kinase inhibition.

HPLC Analysis of Intracellular this compound Triphosphate

This method quantifies the active form of this compound within infected cells.

Materials:

-

HCMV-infected HFF cells

-

This compound

-

Perchloric acid

-

Potassium hydroxide

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column

-

Ammonium phosphate buffer and methanol (mobile phase)

Procedure:

-

Infect HFF cells with HCMV at a high multiplicity of infection.

-

Treat the infected cells with a known concentration of this compound.

-

At various time points, harvest the cells and extract the intracellular nucleotides using perchloric acid.

-

Neutralize the extracts with potassium hydroxide.

-

Analyze the cell extracts by HPLC. The separation of this compound and its phosphorylated metabolites is achieved using a gradient elution with an ammonium phosphate buffer and methanol.

-

Quantify the amount of this compound triphosphate by comparing the peak area to a standard curve.

Conclusion

This compound is a promising antiviral candidate with a potent and multifaceted mechanism of action against human cytomegalovirus and other herpesviruses. Its ability to inhibit both viral DNA synthesis and the function of the essential UL97 kinase offers potential advantages in terms of efficacy and overcoming drug resistance. Further clinical development will be crucial in determining its ultimate role in the management of herpesvirus infections. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel antiviral agents.

References

- 1. Filociclovir | CymitQuimica [cymitquimica.com]

- 2. Synthesis and antiviral activity of 6-deoxythis compound, a new prodrug of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of 6-deoxythis compound, a new prodrug of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Filociclovir (MBX-400): A Technical Guide on the Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filociclovir (FCV), also known as Cyclopropavir or MBX-400, is a methylenecyclopropane nucleoside analog with potent antiviral activity, primarily against human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.[1][2] It has demonstrated efficacy against other double-stranded DNA viruses, including human adenoviruses (HAdV).[1][3] The mechanism of action of Filociclovir is distinguished by a dual-action pathway that involves both the inhibition of the viral DNA polymerase and the modulation of the viral protein kinase pUL97, which is also responsible for its initial activation. This selective activation within infected cells, coupled with high affinity for the viral polymerase, contributes to its potent and targeted antiviral effect.[1] This document provides a detailed overview of Filociclovir's mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action

Filociclovir's antiviral activity is dependent on its intracellular conversion to an active triphosphate form. This process is initiated by a viral-specific enzyme, ensuring that the drug is primarily activated in infected cells, thereby minimizing toxicity to uninfected host cells.

Cellular Uptake and Selective Phosphorylation

Once it enters a host cell, the prodrug Filociclovir must undergo a three-step phosphorylation to become the active antiviral agent, Filociclovir-triphosphate (FCV-TP).

-

Initial Monophosphorylation: The first and rate-limiting step is the conversion of Filociclovir to Filociclovir-monophosphate. This reaction is catalyzed by the HCMV-encoded serine/threonine protein kinase pUL97. The dependence on this viral kinase is a key factor in the drug's selectivity. Uninfected cells, lacking pUL97, do not efficiently phosphorylate Filociclovir.

-

Subsequent Phosphorylation: Following the initial step, host cellular kinases, such as guanylate kinase and other nucleoside diphosphate kinases, catalyze the subsequent phosphorylations to Filociclovir-diphosphate and finally to the active Filociclovir-triphosphate.

Inhibition of Viral DNA Replication

The active FCV-TP metabolite inhibits viral replication by targeting the HCMV DNA polymerase, pUL54.

-

Competitive Inhibition: FCV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.

-

High-Affinity Binding: FCV-TP exhibits an approximately 10-fold higher affinity for the HCMV DNA polymerase (pUL54) compared to ganciclovir-triphosphate (GCV-TP), a similar antiviral agent.

-

Chain Termination: Upon incorporation into the growing viral DNA strand by pUL54, FCV-TP acts as a chain terminator, preventing further elongation of the DNA and effectively halting viral genome replication.

Dual-Action: Inhibition of pUL97 Kinase Function

In addition to being a substrate for pUL97, Filociclovir also directly inhibits the normal kinase functions of the pUL97 enzyme. The pUL97 kinase plays a crucial role in multiple stages of the viral replication cycle, including viral gene expression, nuclear egress of viral capsids, and virion morphogenesis. By inhibiting these functions, Filociclovir exerts a secondary antiviral effect, independent of its role in DNA chain termination. This dual mechanism may contribute to its increased potency compared to other nucleoside analogs and its activity against certain ganciclovir-resistant HCMV strains.

Quantitative Antiviral Activity

Filociclovir exhibits potent activity against a range of human herpesviruses and adenoviruses. Its efficacy is quantified by the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, provides a measure of the drug's therapeutic window.

| Virus Target | Cell Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblast (HFF) | ~1.2 (range: 0.36-1.91) | >100 | >83 | |

| Ganciclovir-Resistant HCMV | HFF | 0.04 - 37.2 | Not Specified | Not Applicable | |

| Human Adenovirus (HAdV) Types 4-8 | HFF | 1.24 - 3.6 | 100 - 150 | ~28 - 121 | |

| Human Adenovirus (HAdV) Ocular Isolates | A549 | 0.50 - 4.68 | Not Specified | Not Applicable |

Table 1: Summary of in vitro antiviral activity of Filociclovir.

Key Experimental Protocols

The mechanism and efficacy of Filociclovir have been elucidated through various in vitro and in vivo assays. The following sections detail the methodologies for two fundamental experimental procedures.

Plaque Reduction Assay (PRA) for Antiviral Efficacy (EC₅₀)

The Plaque Reduction Assay is the standard method for determining the in vitro antiviral activity of a compound against cytolytic viruses.

-

Cell Culture: Human foreskin fibroblast (HFF) or A549 cells are seeded into multi-well plates and grown to form a confluent monolayer.

-

Virus Infection: The cell culture medium is removed, and the monolayer is inoculated with a viral suspension (e.g., HCMV or HAdV) at a multiplicity of infection (MOI) calculated to produce a countable number of plaques. The virus is allowed to adsorb for 1-2 hours.

-

Drug Application: Following adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of Filociclovir or a vehicle control.

-

Incubation: Plates are incubated for a period sufficient for plaque formation (typically 5-14 days, depending on the virus).

-

Plaque Visualization: The semi-solid overlay is removed, and the cell monolayer is fixed with a solution like methanol or paraformaldehyde. The cells are then stained with a dye such as crystal violet, which stains viable cells but leaves the viral plaques (areas of dead or destroyed cells) unstained.

-

Data Analysis: The plaques are counted for each drug concentration. The EC₅₀ value is calculated by plotting the percentage of plaque reduction against the log of the drug concentration and determining the concentration at which a 50% reduction in plaque number is observed compared to the vehicle control.

UL97 Kinase Activity Assay

This assay is designed to confirm that Filociclovir inhibits the kinase function of the viral pUL97 protein.

-

Cell Transfection: A suitable cell line (e.g., COS7) is transiently transfected with plasmids expressing the HCMV pUL97 kinase and a known substrate, such as a pp65-GFP fusion protein. The pp65 protein is a natural substrate for pUL97.

-

Drug Treatment: The transfected cells are treated with varying concentrations of Filociclovir (e.g., 15 µM) or a vehicle control.

-

Phenotypic Observation: The function of pUL97 includes preventing the formation of nuclear aggresomes of pp65. Inhibition of pUL97 kinase activity by Filociclovir leads to an increase in the formation of these aggresomes.

-

Microscopy and Quantification: Cells are fixed, and the subcellular localization of the pp65-GFP is observed using fluorescence microscopy. The percentage of cells exhibiting nuclear aggresomes is quantified.

Conclusion

Filociclovir (MBX-400) presents a potent and selective mechanism of action against HCMV and other dsDNA viruses. Its reliance on the viral pUL97 kinase for initial activation confines its cytotoxic potential primarily to infected cells. The dual-action mechanism, involving both the termination of viral DNA synthesis via pUL54 inhibition and the direct inhibition of pUL97 kinase function, underscores its high potency. The quantitative data demonstrate significant in vitro activity, even against some ganciclovir-resistant strains, highlighting its potential as a valuable therapeutic agent in the management of viral diseases in vulnerable patient populations. Further clinical development will continue to define its role in antiviral therapy.

References

- 1. The discovery and development of filociclovir for the prevention and treatment of human cytomegalovirus-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Filociclovir - Wikipedia [en.wikipedia.org]

- 3. Filociclovir Is an Active Antiviral Agent against Ocular Adenovirus Isolates In Vitro and in the Ad5/NZW Rabbit Ocular Model - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopropavir: A Technical Guide to its Antiviral Spectrum Against Herpesviruses

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropavir (CPV), a novel methylenecyclopropane analogue of guanosine, has emerged as a potent and broad-spectrum antiviral agent against several members of the Herpesviridae family. Its unique dual mechanism of action, targeting both viral DNA synthesis and the function of the viral UL97 kinase, distinguishes it from traditional nucleoside analogues like ganciclovir (GCV). This document provides a comprehensive technical overview of this compound's antiviral activity, mechanism of action, resistance profile, and the experimental methodologies used for its evaluation. Quantitative data from in vitro and in vivo studies are summarized to offer a comparative perspective on its efficacy.

Introduction

This compound, also known as filociclovir or by its chemical name (Z)-9-{[2,2-bis-(hydroxymethyl)cyclopropylidene]methyl}guanine, is an orally active nucleoside analogue.[1][2] It has demonstrated significant antiviral activity, particularly against cytomegaloviruses (CMV) and other herpesviruses.[2][3] Its development was driven by the need for new therapies to combat herpesvirus infections, especially in immunocompromised patient populations where resistance to existing drugs like ganciclovir is a growing concern.[4] this compound's activity against GCV-resistant CMV isolates makes it a compound of significant clinical interest.

Mechanism of Action

This compound exhibits a complex, dual mechanism of action against human cytomegalovirus (HCMV), which involves both the inhibition of viral DNA synthesis and the direct inhibition of the UL97 protein kinase.

2.1 Inhibition of Viral DNA Synthesis Similar to ganciclovir, this compound's primary mechanism involves its incorporation into the viral genome, leading to the termination of DNA chain elongation. This process requires a series of phosphorylation events:

-

Monophosphorylation: Upon entering an HCMV-infected cell, this compound is selectively phosphorylated to this compound-monophosphate by the virus-encoded UL97 protein kinase.

-

Di- and Triphosphorylation: Cellular enzymes, specifically guanylate kinase (GMPK), then catalyze the subsequent phosphorylations to produce this compound-diphosphate and the active this compound-triphosphate (CPV-TP).

-

DNA Polymerase Inhibition: In the nucleus, CPV-TP acts as a competitive inhibitor of the viral DNA polymerase (pUL54), competing with the natural substrate dGTP for incorporation into the elongating viral DNA strand.

2.2 Inhibition of UL97 Kinase Function Beyond serving as a substrate for UL97, this compound also directly inhibits the kinase's normal enzymatic functions. This action is similar to that of the antiviral drug maribavir. The UL97 kinase plays crucial roles in viral replication, including nuclear egress of viral capsids. By inhibiting this function, this compound disrupts a key step in the viral lifecycle. This secondary mechanism is significant because it can lead to an antagonistic effect when CPV is combined with ganciclovir, as GCV relies on UL97 activity for its initial phosphorylation.

Figure 1: Dual mechanism of action of this compound in HCMV-infected cells.

In Vitro Antiviral Spectrum

This compound has demonstrated potent activity against a range of herpesviruses. Its efficacy is most pronounced against betaherpesviruses (HCMV, HHV-6) and some gammaherpesviruses (HHV-8, EBV). Its activity against alphaherpesviruses like HSV-1 and HSV-2 is generally lower.

Table 1: In Vitro Antiviral Activity of this compound Against Human Herpesviruses

| Herpesvirus | Virus Strain(s) | Cell Line | Assay Type | EC₅₀ (μM) | Comparator: Ganciclovir EC₅₀ (μM) | Reference |

| HCMV | Towne, AD169 | HFF | Plaque Reduction | 0.5 - 0.7 | 4.1 | |

| GCV-Resistant (UL97/UL54 mutants) | HFF | Plaque Reduction | 0.4 - 1.2 | >10 | ||

| MCMV | Smith | MEF | Plaque Reduction | 0.3 - 0.8 | N/A | |

| HSV-1 | KOS | HFF | CPE Reduction | > 100 | N/A | |

| EBV | B95-8 | N/A | ELISA | <0.3 - 4.4 | N/A | |

| HHV-6A | U1102 | HSB-2 | N/A | 0.7 - 1.2 | N/A | |

| HHV-6B | Z29 | HSB-2 | N/A | 1.1 - 2.0 | N/A | |

| HHV-8 | KS-derived | BCBL-1 | N/A | 5.5 - 8.0 | N/A |

Abbreviations: EC₅₀ = 50% effective concentration; HCMV = Human Cytomegalovirus; MCMV = Murine Cytomegalovirus; HSV-1 = Herpes Simplex Virus 1; EBV = Epstein-Barr Virus; HHV = Human Herpesvirus; HFF = Human Foreskin Fibroblasts; MEF = Mouse Embryo Fibroblasts; CPE = Cytopathic Effect; N/A = Not Available.

In Vivo Efficacy in Animal Models

The oral bioavailability and potent antiviral activity of this compound have been confirmed in multiple animal models of cytomegalovirus infection. These studies are crucial for establishing preclinical efficacy.

Table 2: In Vivo Efficacy of this compound in CMV Infection Models

| Animal Model | Virus | Treatment (Route, Dose) | Duration | Key Outcomes | Reference |

| BALB/c Mice | MCMV | CPV (Oral, 10 mg/kg/day) | 5 days | Significant protection from mortality | |

| MCMV | CPV (Oral, 5.6-50 mg/kg/day) | 5 days | Significant protection from mortality, even when treatment is delayed 24-48h | ||

| SCID Mice | MCMV | CPV (Oral, 10 mg/kg/day) | 5-28 days | 2 to 5 log₁₀ reduction in viral titers in various organs (liver, lung, spleen) | |

| SCID-hu Mice | HCMV | CPV (Oral, 15-45 mg/kg/day) | N/A | > 4 log₁₀ reduction in viral replication in implanted human fetal thymus/liver or retinal tissue |

Abbreviations: SCID = Severe Combined Immunodeficient; SCID-hu = SCID-humanized; MCMV = Murine Cytomegalovirus; HCMV = Human Cytomegalovirus; CPV = this compound.

Resistance Profile

Resistance to antiviral drugs is a significant clinical challenge, particularly in immunocompromised patients undergoing long-term therapy.

-

Primary Mechanism: The primary mechanism of resistance to this compound involves mutations in the viral UL97 kinase gene . A key mutation associated with high-level resistance is a frameshift caused by a base pair deletion, which results in a truncated, non-functional kinase protein unable to perform the initial monophosphorylation step. The H520Q mutation in UL97 has also been linked to CPV resistance.

-

Activity Against GCV-Resistant Strains: this compound generally retains its activity against GCV-resistant isolates that harbor mutations in the viral DNA polymerase (UL54). This is a critical advantage for its potential clinical use.

-

Paradoxical Susceptibility: Interestingly, certain mutations in the UL54 gene that confer resistance to GCV and cidofovir have been shown to paradoxically increase susceptibility to this compound.

Experimental Protocols and Methodologies

The evaluation of this compound's antiviral activity relies on standardized virological assays and animal models.

6.1 In Vitro Assay: Plaque Reduction Assay (PRA) The PRA is the gold standard for quantifying the inhibition of viral replication. It measures the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC₅₀).

Methodology:

-

Cell Seeding: Confluent monolayers of susceptible cells (e.g., Human Foreskin Fibroblasts for HCMV) are prepared in multi-well plates.

-

Viral Inoculation: Cells are infected with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Drug Application: After a viral adsorption period (e.g., 1-2 hours), the inoculum is removed, and the cells are overlaid with medium containing serial dilutions of this compound or a control drug.

-

Overlay: A semi-solid overlay (e.g., methylcellulose) is added to restrict viral spread to adjacent cells, ensuring the formation of discrete plaques.

-

Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 7-14 days for HCMV).

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted visually or with an automated counter. The EC₅₀ is calculated by plotting the percentage of plaque reduction against the drug concentration.

Figure 2: Standard workflow for a Plaque Reduction Assay (PRA).

6.2 In Vivo Model: MCMV Infection in BALB/c Mice This model is commonly used to assess the efficacy of antiviral compounds against acute CMV infection, using mortality as a primary endpoint.

Methodology:

-

Infection: BALB/c mice are inoculated intraperitoneally (i.p.) with a lethal dose (e.g., 90% lethal dose) of murine cytomegalovirus (MCMV).

-

Treatment Initiation: Treatment with this compound (typically administered orally via gavage) or a placebo/control drug is initiated at a set time point post-infection (e.g., 24, 48, or 72 hours).

-

Dosing Regimen: The drug is administered once daily for a defined period (e.g., 5 consecutive days).

-

Monitoring: Mice are monitored daily for signs of illness and mortality for a period of 21 to 30 days.

-

Organ Titer (Optional): In parallel experiments, groups of mice can be euthanized at various time points post-infection. Organs such as the liver, spleen, and lungs are harvested, homogenized, and viral titers are determined by plaque assay to quantify the reduction in viral replication.

Figure 3: Workflow for an in vivo efficacy study using the MCMV mouse model.

Conclusion

This compound is a promising anti-herpesvirus agent with a compelling preclinical profile. Its broad-spectrum activity, particularly against clinically significant pathogens like HCMV, HHV-6, and HHV-8, combined with its oral efficacy in animal models, underscores its therapeutic potential. The dual mechanism of action, which includes direct inhibition of the UL97 kinase, offers a potential advantage in overcoming certain patterns of ganciclovir resistance. Further clinical investigation is warranted to establish its safety and efficacy for the treatment of herpesvirus infections in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oral Activity of a Methylenecyclopropane Analog, this compound, in Animal Models for Cytomegalovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity and Mechanism of Action of Methylenecyclopropane Analogs of Nucleosides against Herpesvirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance of herpesviruses to antiviral drugs: clinical impacts and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Cyclopropavir Against Human Cytomegalovirus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Cyclopropavir (CPV) against human cytomegalovirus (HCMV). This compound, a methylenecyclopropane nucleoside analog of guanosine, has demonstrated potent and selective inhibition of HCMV replication. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Antiviral Activity of this compound

This compound has shown superior in vitro efficacy against HCMV compared to the standard-of-care antiviral, ganciclovir (GCV).[1][2][3] Its potent activity is retained against a variety of HCMV strains, including clinical isolates and those with resistance to other antiviral agents.[1] The 50% effective concentration (EC50) of this compound is consistently in the sub-micromolar to low micromolar range.

The primary mechanism of resistance to this compound involves mutations in the viral UL97 protein kinase, which is responsible for the initial phosphorylation of the drug.[2] However, this compound maintains activity against many ganciclovir-resistant strains, particularly those with certain UL97 mutations. Resistance can also arise from mutations in the viral DNA polymerase (UL54), though this is less common.

| HCMV Strain/Genotype | Assay Type | This compound EC50 (µM) | Ganciclovir EC50 (µM) | Reference |

| Towne (Wild-Type) | Plaque Reduction | 0.46 | 4.1 | |

| AD169 (Wild-Type) | Not Specified | 0.20 - 0.26 | Not Specified | |

| UL97 M460I Mutant | Recombinant Phenotyping | 12- to 20-fold increase from baseline | Not Specified | |

| UL97 H520Q Mutant | Recombinant Phenotyping | 12- to 20-fold increase from baseline | Not Specified | |

| UL97 M460V Mutant | Recombinant Phenotyping | 3- to 5-fold increase from baseline | Not Specified | |

| UL97 C592G Mutant | Recombinant Phenotyping | 3- to 5-fold increase from baseline | Not Specified | |

| UL97 A594V Mutant | Recombinant Phenotyping | 3- to 5-fold increase from baseline | Not Specified | |

| UL97 C603W Mutant | Recombinant Phenotyping | 3- to 5-fold increase from baseline | Not Specified | |

| UL97 L595S Mutant | Recombinant Phenotyping | Insignificant change from baseline | Not Specified | |

| UL54 Mutants (Various) | Yield Reduction | 3- to 13-fold increase from baseline | Variable |

Mechanism of Action

This compound exerts its antiviral effect through a dual mechanism that targets key viral enzymes involved in replication.

Initially, this compound is phosphorylated to its monophosphate form by the HCMV UL97 protein kinase. Cellular kinases then further phosphorylate it to the active triphosphate metabolite. This active form, this compound-triphosphate, competitively inhibits the viral DNA polymerase (UL54) by acting as a substrate analog for dGTP, leading to the termination of viral DNA chain elongation. Additionally, this compound has been shown to directly inhibit the kinase activity of UL97, representing a second mode of antiviral action.

Experimental Protocols

The in vitro activity of this compound against HCMV is typically assessed using the following standard virological assays.

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

-

Cell Culture: Confluent monolayers of human foreskin fibroblasts (HFFs) or other permissive cell lines are prepared in multi-well plates.

-

Infection: Cells are infected with a low multiplicity of infection (MOI) of HCMV to produce a countable number of plaques.

-

Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound.

-

Incubation: Plates are incubated for 7-14 days to allow for plaque formation.

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to untreated controls.

Virus Yield Reduction Assay (YRA)

This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.

-

Cell Culture and Infection: HFF cells are seeded in multi-well plates and infected with a higher MOI of HCMV than in the PRA to ensure widespread infection.

-

Drug Treatment: Following viral adsorption, the cells are incubated in a liquid medium containing various concentrations of this compound.

-

Harvesting: After a defined incubation period (e.g., 5-7 days), the virus-containing supernatant and/or cell lysate is harvested.

-

Titration: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the viral titer, typically by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Data Analysis: The EC50 value is determined as the concentration of this compound that reduces the viral yield by 50% (or 90% for EC90) compared to the untreated control.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of viral replication rather than general toxicity to the host cells.

-

Cell Culture: HFF cells (or the same cell line used in the antiviral assays) are seeded in 96-well plates.

-

Compound Treatment: The cells are exposed to the same concentrations of this compound as used in the antiviral assays.

-

Incubation: The plates are incubated for the same duration as the antiviral assays.

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, which measures mitochondrial activity in living cells.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro antiviral activity of a compound like this compound against HCMV.

References

An In-depth Technical Guide to the Inhibition of UL97 Kinase by Cyclopropavir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Cyclopropavir (CPV) inhibits the human cytomegalovirus (HCMV) UL97 kinase. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction to this compound and UL97 Kinase

Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals, where it can cause severe disease.[1][2] The HCMV UL97 gene encodes a protein kinase (pUL97) that is crucial for viral replication.[2] One of its key functions is the phosphorylation of the antiviral drug ganciclovir (GCV) to its active form.[3][4] This has made UL97 a primary target for antiviral drug development.

This compound (CPV), also known as Filociclovir, is a guanosine nucleoside analog with potent activity against HCMV. Its mechanism of action is complex, involving both the inhibition of viral DNA synthesis and direct interference with the normal functions of the UL97 kinase.

Dual Mechanism of Action of this compound

The antiviral effect of this compound against HCMV is multifaceted, engaging the UL97 kinase in two distinct ways:

-

Phosphorylation and DNA Synthesis Inhibition: Similar to ganciclovir, this compound requires initial phosphorylation by the viral UL97 kinase to become active. This phosphorylation converts CPV into its monophosphate form. Cellular enzymes then further phosphorylate it to the triphosphate metabolite, which acts as an inhibitor of the viral DNA polymerase, thus halting viral DNA synthesis.

-

Direct Inhibition of UL97 Kinase Function: Beyond being a substrate, this compound also directly inhibits the inherent enzymatic activity of the UL97 kinase. This action is comparable to that of the UL97 inhibitor maribavir (MBV). This inhibition of the kinase's normal function can lead to unusual cell morphology in infected cultures, which is a characteristic associated with the absence of UL97 activity. This dual role results in a complex interaction where CPV is both activated by and an inhibitor of the same viral enzyme. This can lead to antagonism when co-administered with ganciclovir, as CPV competes for and inhibits the enzyme needed to activate GCV.

Quantitative Data: Antiviral Activity and Resistance

The efficacy of this compound is quantified by its 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%. Resistance to CPV is primarily associated with specific mutations in the UL97 gene, which can significantly increase the EC50 value.

| Virus Strain/Genotype | Drug | EC50 (µM) | Fold Increase in EC50 vs. Wild-Type | Reference |

| Wild-Type (AD169) | This compound | 0.36 ± 0.11 | - | |

| Wild-Type (AD169) | Ganciclovir | 2.0 ± 0.24 | - | |

| UL97 Mutant (M460I) | This compound | - | 12 | |

| UL97 Mutant (H520Q) | This compound | - | 20 | |

| UL97 Mutant (M460V) | This compound | - | 3-5 | |

| UL97 Mutant (C592G) | This compound | - | 3-5 | |

| UL97 Mutant (A594V) | This compound | - | 3-5 | |

| UL97 Mutant (C603W) | This compound | - | 3-5 | |

| UL97 Mutant (L595S) | This compound | - | Insignificant | |

| UL97 Frameshift (bp 498 deletion) | This compound | 25.8 ± 3.1 | ~72 | |

| UL97 Frameshift (bp 498 deletion) | Ganciclovir | 28.1 ± 6.6 | ~14 |

Note: Some values are reported as fold increases without specific EC50 values being available in the cited literature.

Experimental Protocols

This assay indirectly measures the kinase activity of UL97 by observing its ability to prevent the formation of nuclear aggresomes, a process that is inhibited by active UL97 kinase.

Objective: To determine if a compound inhibits the enzymatic activity of UL97 kinase.

Methodology:

-

Cell Culture and Transfection:

-

COS7 cells are cultured in appropriate media.

-

Cells are co-transfected with two plasmids: one expressing the UL97 kinase (e.g., pMP92) and a reporter plasmid expressing a pp65-GFP fusion protein (e.g., pMP111). The pp65-GFP fusion protein induces the formation of nuclear aggresomes.

-

-

Compound Treatment:

-

Following transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Maribavir) as a positive control.

-

-

Incubation:

-

Cells are incubated for a sufficient period to allow for protein expression and aggresome formation in the absence of kinase activity.

-

-

Microscopy and Analysis:

-

Cells are fixed and examined using fluorescence microscopy.

-

The presence of UL97 kinase activity is indicated by the inhibition of nuclear aggresome formation (diffuse GFP signal).

-

Inhibition of UL97 by a compound will result in the formation of distinct nuclear aggresomes (punctate GFP signal), similar to cells transfected with a genetically inactivated UL97 kinase.

-

-

Quantification:

-

The percentage of cells exhibiting nuclear aggresomes is quantified for each treatment condition to determine the inhibitory effect of the compound.

-

This assay quantifies the ability of a compound to inhibit the production of new infectious virus particles in cell culture.

Objective: To determine the EC50 value of an antiviral compound.

Methodology:

-

Cell Seeding:

-

Human foreskin fibroblasts (HFFs) or other susceptible cells are seeded into multi-well plates and grown to confluence.

-

-

Viral Infection:

-

The cell monolayers are infected with HCMV at a specific multiplicity of infection (MOI).

-

-

Compound Treatment:

-

After a viral adsorption period, the inoculum is removed, and the cells are overlaid with fresh medium containing serial dilutions of the test compound (e.g., this compound). Control wells receive medium without the compound.

-

-

Incubation:

-

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

-

-

Harvesting:

-

At the end of the incubation period, the culture supernatant (containing progeny virus) is harvested from each well.

-

-

Virus Titer Determination:

-

The amount of infectious virus in each harvested sample is quantified. This can be done by endpoint dilution in 96-well plates, plaque assays, or by using a reporter virus (e.g., expressing secreted alkaline phosphatase - SEAP) where the reporter gene expression is proportional to the viral load.

-

-

Data Analysis:

-

The viral titers are plotted against the corresponding drug concentrations.

-

Regression analysis is used to calculate the drug concentration that reduces the viral yield by 50% (EC50).

-

Clinical Development

This compound, under the name Filociclovir (MBX-400), has undergone clinical evaluation. A Phase 1, multiple-ascending-dose trial was conducted to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers. The study found that doses as low as 100 mg achieved plasma concentrations sufficient to inhibit CMV in vitro. Most adverse events were mild, though one subject experienced a reversible grade 3 elevation in serum creatinine and bilirubin at a higher dose. These trials are a critical step in evaluating the potential of this compound as a therapeutic agent for HCMV infections.

Conclusion

This compound demonstrates a complex and potent anti-HCMV activity centered on the UL97 kinase. It functions both as a substrate for the kinase, leading to the inhibition of viral DNA synthesis, and as a direct inhibitor of the kinase's essential functions. While resistance can emerge through specific UL97 mutations, this compound remains effective against many ganciclovir-resistant strains. The detailed understanding of its interaction with UL97 kinase, supported by quantitative assays and clinical data, underscores its potential as a valuable component in the portfolio of anti-HCMV therapeutics.

References

Cyclopropavir as an Inhibitor of Viral DNA Synthesis: A Technical Guide

Abstract

Cyclopropavir (CPV) is a potent nucleoside analog with significant activity against human cytomegalovirus (HCMV), a major pathogen in immunocompromised individuals. This document provides a comprehensive technical overview of this compound, focusing on its molecular mechanism as an inhibitor of viral DNA synthesis. Similar to the established antiviral ganciclovir (GCV), this compound requires a multi-step intracellular activation to its triphosphate form, which then acts as the direct inhibitor of the viral DNA polymerase. However, this compound exhibits a more complex, dual mechanism of action that also involves the inhibition of the viral UL97 protein kinase's natural functions. This guide details the bioactivation pathway, the kinetics of DNA polymerase inhibition, mechanisms of viral resistance, and presents key quantitative data and experimental protocols relevant to researchers and drug development professionals in the field of virology and antiviral therapeutics.

Mechanism of Action

The antiviral activity of this compound is contingent on its conversion to an active triphosphate metabolite within HCMV-infected cells. This process involves both viral and host cell enzymes and culminates in the disruption of viral genome replication. The mechanism can be dissected into three primary stages: bioactivation, competitive inhibition of DNA polymerase, and a secondary inhibition of the UL97 kinase itself.

Bioactivation Pathway

This compound's activation is a crucial, multi-step phosphorylation cascade:

-

Initial Monophosphorylation: Like ganciclovir, this compound is a prodrug that must first be phosphorylated to its monophosphate form (CPV-MP). This initial and rate-limiting step is catalyzed by the HCMV-encoded protein kinase pUL97.[1][2][3][4][5] The substrate specificity of pUL97 for this compound is a key determinant of the drug's selective activity in infected cells.

-

Conversion to Di- and Triphosphate: Following the initial viral-dependent step, host cellular enzymes complete the activation process. Guanylate kinase (GMPK) catalyzes the subsequent phosphorylations, converting CPV-MP first to this compound-diphosphate (CPV-DP) and finally to the active moiety, this compound-triphosphate (CPV-TP).

Inhibition of Viral DNA Polymerase

The active CPV-TP molecule is a structural analog of the natural deoxyguanosine triphosphate (dGTP). It targets the HCMV DNA polymerase, an enzyme encoded by the UL54 gene, through competitive inhibition. CPV-TP binds to the dGTP binding site on the polymerase, and its incorporation into the elongating viral DNA chain results in premature chain termination, thereby halting viral DNA synthesis. Studies have shown it acts as a nonobligate chain terminator, where the polymerase may incorporate one additional nucleotide before synthesis ceases.

Dual-Action: Inhibition of UL97 Kinase Function

Beyond its role in bioactivation, this compound exhibits a second, distinct inhibitory activity. It has been shown to directly inhibit the natural enzymatic functions of the UL97 kinase. This action is similar to that of the antiviral drug maribavir. This inhibition of UL97's normal functions can lead to unusual cellular morphology in treated cells. A significant consequence of this dual mechanism is the potential for antagonism when this compound is co-administered with ganciclovir, as both drugs rely on the same UL97 enzyme for their initial activation.

Quantitative Analysis of Antiviral Potency and Selectivity

The efficacy of an antiviral agent is quantified by its potency against the virus (EC50 or IC50) and its toxicity to host cells (CC50). The ratio of these values provides the Selectivity Index (SI), a critical measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of this compound against HCMV

| Compound | Virus Strain | EC50 (µM) | Comparison | Reference(s) |

|---|---|---|---|---|

| This compound | Wild-Type | 0.20 - 0.26 | - | |

| This compound | Wild-Type | 0.46 | ~10-fold more potent than GCV |

| Ganciclovir | Wild-Type | 4.1 | - | |

Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound

| Cell Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |

|---|

| Not Specified | 70 - 82 | 0.46 | 152 - 178 | |

Table 3: Kinetic Parameters for Inhibition of HCMV DNA Polymerase by CPV-TP

| Inhibitor/Substrate | Apparent Ki (µM) | Apparent Km (µM) | Apparent kcat (min⁻¹) | Mode of Inhibition | Reference(s) |

|---|---|---|---|---|---|

| (+)-CPV-TP | < 0.3 | 0.51 ± 0.1 | ~10-fold lower than dGTP | Competitive vs dGTP | |

| (-)-CPV-TP | 6.5 ± 1.6 | - | - | Competitive vs dGTP |

| dGTP (natural) | - | ~0.5 | - | - | |

Note: (+)-CPV-TP is the more potent enantiomer and shows a higher binding affinity (lower Km) for the viral polymerase compared to its negative enantiomer.

Mechanisms of Resistance

Resistance to this compound primarily arises from mutations in the viral genes responsible for its activation and target.

-

UL97 Gene Mutations: The most common resistance mechanism involves mutations in the UL97 kinase gene, which impair the initial, essential phosphorylation of this compound. Specific mutations, such as M460I and H520Q, can confer substantial resistance, increasing EC50 values by 12- to 20-fold. Notably, some mutations that confer high-level resistance to ganciclovir, such as L595S, do not significantly affect this compound susceptibility, indicating a potential role for CPV in treating certain GCV-resistant infections.

-

UL54 Gene Mutations: Mutations in the UL54 gene, which codes for the DNA polymerase, can also lead to this compound resistance by altering the drug's binding affinity to its target. These mutations can increase EC50 values by 3- to 13-fold.

-

UL27 Gene Mutations: A frameshift mutation in the UL27 gene has been identified in CPV-resistant isolates. It is hypothesized that this mutation compensates for the loss of natural pUL97 activity caused by CPV's inhibitory effect on the kinase.

Table 4: Impact of Key Viral Mutations on this compound Susceptibility

| Gene | Mutation(s) | Fold Increase in EC50 | Reference(s) |

|---|---|---|---|

| UL97 | M460I, H520Q | 12 to 20 | |

| UL97 | M460V, C592G, A594V, C603W | 3 to 5 | |

| UL97 | M460T, C603R | 8 to 10 | |

| UL97 | L595S | Insignificant | |

| UL54 | Various catalytic region mutations | 3 to 13 |

| UL97 | Deletion (null mutant) | ~72 | |

Key Experimental Protocols

Protocol: Determination of EC50 by Plaque Reduction Assay

This assay measures the concentration of a drug required to reduce the number of viral plaques by 50%.

-

Cell Seeding: Plate confluent monolayers of a suitable host cell line, such as human foreskin fibroblasts (HFFs), in 6-well or 12-well plates.

-

Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Viral Infection: Remove the growth medium from the cells and infect the monolayers with a standardized amount of HCMV (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Drug Application: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) containing the various dilutions of this compound. Include a no-drug virus control.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ environment for 7-14 days, allowing plaques to form.

-

Staining and Counting: Fix the cells (e.g., with methanol) and stain them with a solution like crystal violet. Count the number of visible plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The EC50 value is determined by plotting the percent inhibition against the drug concentration and using regression analysis.

References

- 1. Cytomegalovirus UL97 Mutations Affecting this compound and Ganciclovir Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the normal function of the human cytomegalovirus UL97 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of this compound and Ganciclovir in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Cyclopropavir Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropavir (CPV) is a potent nucleoside analog with significant antiviral activity against human cytomegalovirus (HCMV) and other herpesviruses.[1][2][3] Its unique mechanism of action, which involves a complex interplay with viral and cellular kinases, presents a compelling scaffold for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound and its analogs, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying biological pathways and synthetic workflows.

Introduction

Human cytomegalovirus (HCMV) infection is a major cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and those with HIV.[4] While several antiviral agents are available, their use can be limited by toxicity and the emergence of drug-resistant strains. This compound, a methylenecyclopropane analog of guanine, has demonstrated potent activity against HCMV, including strains resistant to ganciclovir (GCV).[5] This guide explores the synthetic strategies for creating novel this compound analogs and derivatives, aiming to enhance efficacy, broaden the spectrum of activity, and improve pharmacokinetic profiles.

Mechanism of Action

The antiviral activity of this compound is multifaceted, primarily targeting the viral DNA replication process.

2.1. Phosphorylation Cascade

Similar to ganciclovir, this compound requires initial phosphorylation by the viral protein kinase pUL97 to its monophosphate form. This initial step is crucial for its selective activation in infected cells. Subsequently, cellular guanylate kinase (GMPK) catalyzes the formation of the diphosphate and triphosphate derivatives. This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase (pUL54), leading to the termination of viral DNA chain elongation.

2.2. Inhibition of UL97 Kinase Activity

Beyond its role as a substrate for phosphorylation, this compound also directly inhibits the kinase activity of pUL97. This inhibition can interfere with other functions of pUL97 that are critical for viral replication, such as the phosphorylation of the retinoblastoma protein (pRb) and the regulation of nuclear egress of viral capsids. This dual mechanism of action may contribute to its high potency and its activity against certain GCV-resistant strains.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives often involves the construction of the key methylenecyclopropane scaffold followed by the coupling of a purine or pyrimidine base.

3.1. General Synthetic Workflow

A common strategy for synthesizing this compound analogs involves an alkylation-elimination approach. This typically begins with a protected 2,2-bis(hydroxymethyl)methylenecyclopropane intermediate, which is halogenated to create a reactive species for coupling with the desired heterocyclic base. Subsequent deprotection and purification steps yield the final analog.

3.2. Experimental Protocols

3.2.1. Synthesis of (Z)-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}guanine (this compound)

A key intermediate, 2-amino-6-chloropurine methylenecyclopropane, is often used in the final steps of this compound synthesis.

-

Step 1: Iodination of the 6-chloro precursor: The 2-amino-6-chloropurine methylenecyclopropane intermediate is treated with trimethylsilyl iodide (Me3SiI) in N,N-dimethylformamide (DMF) to yield the transient 6-iodo derivative.

-

Step 2: Reduction to the 6-deoxy derivative (Prodrug Synthesis): The 6-iodo intermediate can be reduced using tri-n-butyltin hydride (Bu3SnH) and 2,2'-azobisisobutyronitrile (AIBN) to produce 6-deoxythis compound, a prodrug of this compound.

-

Step 3: Conversion to this compound: 6-deoxythis compound can be converted to this compound by the action of xanthine oxidase.

3.2.2. Synthesis of Phosphonate Analogs

The synthesis of phosphonate analogs of this compound circumvents the need for the initial viral kinase-mediated phosphorylation.

-

Step 1: Preparation of the Bromide Intermediate: 2,2-bis(hydroxymethyl)methylenecyclopropane acetate is converted to a tetrahydropyranyl (THP) protected intermediate, which is then deacetylated and brominated.

-

Step 2: Alkylation with Diisopropyl Methylphosphonate: The bromide intermediate is alkylated with diisopropyl methylphosphonate.

-

Step 3: Coupling and Deprotection: The resulting phosphonate intermediate is coupled with 2-amino-6-chloropurine, followed by hydrolytic dechlorination and removal of protecting groups to yield the final guanine phosphonate analogs.

3.2.3. Synthesis of Fluoroanalogues

Fluorinated analogs of this compound have been synthesized to explore the effects of fluorine substitution on antiviral activity.

-

Step 1: Cyclopropanation: A suitable alkene starting material undergoes carbene addition derived from dibromofluoromethane to form a bromofluorocyclopropane.

-

Step 2: Elimination and Bromination: A series of reactions including reduction, desilylation, and selenoxide elimination affords a methylenecyclopropane intermediate, which is then brominated.

-

Step 3: Coupling and Deprotection: The brominated intermediate is used for the alkylation of adenine or 2-amino-6-chloropurine, followed by separation of E/Z isomers and deprotection to yield the final fluoroanalogues.

Quantitative Data

The antiviral activity of this compound and its analogs is typically evaluated using cell-based assays to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| Compound/Analog | Target Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (CPV) | HCMV (Towne) | HFF | 0.27 - 0.49 | >100 | >204 - >370 | |

| MCMV | 0.27 - 0.49 | |||||

| EBV | H-1 | 2.3 - 3.4 | ||||

| 6-Deoxythis compound | HCMV (Towne) | HFF | >100 | >100 | - | |

| EBV | Akata | 27 | 71 | 2.6 | ||

| Z-Phosphonate Analog | HCMV | 2.2 - 2.7 | ||||

| MCMV | 0.13 | |||||

| EBV | 3.1 | |||||

| (Z)-Adenine Analog | HCMV | 3.6 - 11.7 | ||||

| (Z)-6-Methoxy Analog | HCMV | 2.0 - 3.5 |

HFF: Human Foreskin Fibroblasts; MCMV: Murine Cytomegalovirus; EBV: Epstein-Barr Virus.

Conclusion and Future Directions

This compound and its analogs represent a promising class of antiviral agents with a distinct and potent mechanism of action against HCMV and other herpesviruses. The synthetic strategies outlined in this guide provide a foundation for the development of novel derivatives with improved therapeutic properties. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the cyclopropane ring and the heterocyclic base can lead to the identification of analogs with enhanced potency and a broader spectrum of activity.

-

Prodrug Strategies: The development of prodrugs, such as 6-deoxythis compound, can improve oral bioavailability and in vivo efficacy.

-

Targeting Drug Resistance: The design of analogs that are less susceptible to resistance mutations in UL97 and UL54 is a critical area of investigation.

-

Formulation and Delivery: Optimizing drug formulations can enhance the pharmacokinetic and pharmacodynamic properties of these compounds.

By leveraging the synthetic and mechanistic insights presented here, the scientific community can continue to advance the development of next-generation antiviral therapies based on the this compound scaffold.

References

Development of Cyclopropavir Prodrugs for Enhanced Bioavailability: A Technical Guide

Introduction

Cyclopropavir (CPV) is a potent antiviral agent with significant activity against human cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals. The therapeutic potential of this compound is, however, limited by its suboptimal oral bioavailability. To overcome this limitation, research has focused on the development of prodrugs designed to improve its absorption from the gastrointestinal tract. This technical guide provides an in-depth overview of the development of this compound prodrugs, with a focus on their synthesis, preclinical evaluation, and mechanism of action.

Rationale for Prodrug Development

The primary motivation for developing this compound prodrugs is to enhance its oral bioavailability.[1] Prodrugs are inactive derivatives of a drug molecule that, after administration, are converted into the active parent drug through enzymatic or chemical biotransformation.[2][3][4] For nucleoside analogs like this compound, which often exhibit poor membrane permeability due to their hydrophilicity, a prodrug approach can significantly improve intestinal absorption.[5] Strategies such as esterification have been successfully employed for other antiviral nucleosides, like acyclovir and ganciclovir, leading to approved and effective oral therapies (valacyclovir and valganciclovir, respectively).

Prominent this compound Prodrugs

Two notable prodrugs of this compound have been developed and evaluated: 6-deoxythis compound and valthis compound.

6-Deoxythis compound

6-Deoxythis compound was synthesized as a prodrug that is converted to this compound by the enzyme xanthine oxidase. While it exhibits little to no antiviral activity in vitro, it demonstrates significant efficacy in vivo against murine cytomegalovirus (MCMV) and HCMV in animal models when administered orally.

Valthis compound

Following the successful precedent of L-valine esters of other antiviral nucleosides, valthis compound, the L-valine ester of this compound, was synthesized. This prodrug exhibits impressive oral bioavailability, reaching 95% in mice. Valthis compound is readily converted to the parent drug and shows comparable in vitro antiviral activity against HCMV to this compound itself.

Mechanism of Action

The antiviral activity of this compound and its prodrugs is dependent on the viral-encoded protein kinase UL97. The mechanism involves a multi-step process:

-

Prodrug Conversion: After oral administration, the prodrug (e.g., valthis compound) is absorbed and metabolized to release the active parent compound, this compound.

-

Viral Kinase Phosphorylation: Within HCMV-infected cells, the viral UL97 kinase recognizes this compound and phosphorylates it to this compound monophosphate. This initial phosphorylation is a critical and rate-limiting step.

-

Cellular Kinase Phosphorylation: Cellular kinases further phosphorylate the monophosphate to the active triphosphate form, this compound triphosphate.

-

DNA Polymerase Inhibition: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.

Interestingly, besides being a substrate for UL97, this compound also appears to inhibit the normal function of the UL97 kinase, a mechanism it shares with the antiviral drug maribavir.

Data Presentation

Table 1: Comparative In Vitro Efficacy and Cytotoxicity of this compound and Prodrugs

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| This compound | HCMV (Towne) | HFF | 0.4 - 0.7 | >100 | >143 - >250 |

| HCMV (AD169) | HFF | 0.5 - 0.8 | >100 | >125 - >200 | |

| 6-Deoxythis compound | HCMV (Towne) | HFF | >100 | >100 | - |

| EBV | Akata | 27 | 71 | 2.6 | |

| Valthis compound | HCMV (Towne) | HFF | ~0.5 | >100 | >200 |

| HCMV (AD169) | HFF | ~0.7 | >100 | >140 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HFF: Human Foreskin Fibroblast. Data compiled from multiple sources.

Table 2: Comparative In Vivo Bioavailability and Efficacy of this compound and Prodrugs in Murine Models

| Compound | Animal Model | Administration Route | Oral Bioavailability (%) | Efficacy Outcome |

| This compound | BALB/c Mice (MCMV) | Oral | Not reported | Significant reduction in viral titers |

| SCID Mice (HCMV) | Oral | Not reported | Significant reduction in viral titers | |

| 6-Deoxythis compound | BALB/c Mice (MCMV) | Oral | Not reported | As active as oral this compound |

| SCID Mice (HCMV) | Oral | Not reported | Active against HCMV | |

| Valthis compound | Mice | Oral | 95 | Not specified in reviewed abstracts |

Data compiled from multiple sources.

Experimental Protocols

Synthesis of 6-Deoxythis compound

The synthesis of 6-deoxythis compound involves a multi-step chemical process starting from 2-amino-6-chloropurine methylenecyclopropane. This intermediate is converted to its 6-iodo derivative, which is then reduced to yield the final prodrug.

Synthesis of Valthis compound

The synthesis of valthis compound begins with the protection of the hydroxyl group of this compound, followed by esterification with N-(tert-butoxycarbonyl)-L-valine. The protecting groups are then removed to yield valthis compound. A detailed, step-by-step protocol would require access to the full experimental section of the cited literature.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of compounds against HCMV.

-

Cell Culture: Human foreskin fibroblasts (HFFs) are seeded in 24-well plates and grown to confluency.

-

Virus Infection: The cell monolayers are infected with a known titer of HCMV (e.g., 40-80 plaque-forming units per well).

-

Drug Treatment: After a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 0.4% agarose and serial dilutions of the test compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible in the control wells.

-

Staining and Quantification: The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet. Plaques are then counted microscopically.

-

Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.

In Vivo Antiviral Efficacy in a Murine Cytomegalovirus (MCMV) Model

The MCMV infection model in BALB/c mice is a commonly used system to assess the in vivo efficacy of anti-CMV compounds.

-

Animal Model: 8-9 week old BALB/c mice are used for the study.

-

Virus Infection: Mice are infected with a lethal or non-lethal dose of MCMV, typically passaged through salivary glands.

-

Drug Administration: The test compound (e.g., this compound prodrug) and a positive control (e.g., ganciclovir) are administered orally at various doses.

-

Monitoring: The weight and survival of the mice are monitored daily.

-

Viral Titer Determination: At specific time points post-infection (e.g., 4 and 10 days), organs such as the salivary glands, spleen, and liver are collected. The organs are homogenized, and viral titers are determined by plaque assay on a suitable fibroblast cell line.

-

Data Analysis: The reduction in viral titers in the organs of treated mice is compared to that in untreated control mice to determine the in vivo efficacy of the compound.

Mandatory Visualizations

Mechanism of action of this compound prodrugs.

Experimental workflow for prodrug development.

References

Preclinical Development of Cyclopropavir for Human Cytomegalovirus (HCMV) Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human cytomegalovirus (HCMV), a ubiquitous betaherpesvirus, is a leading cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and those with HIV.[1][2] Congenital HCMV infection is also a major cause of birth defects.[1][3] Current antiviral therapies for HCMV, such as ganciclovir (GCV) and its prodrug valganciclovir, are often limited by toxicity and the emergence of drug-resistant viral strains.[3] This necessitates the development of novel anti-HCMV agents with improved efficacy and safety profiles. Cyclopropavir (CPV), also known as Filociclovir (FCV) or MBX-400, is a methylenecyclopropane nucleoside analog that has shown significant promise in preclinical studies as a potent and selective inhibitor of HCMV replication. This technical guide provides a comprehensive overview of the preclinical development of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, toxicology, and resistance profile.

Mechanism of Action

This compound exerts its anti-HCMV activity through a dual mechanism that targets both viral DNA synthesis and the function of the viral UL97 protein kinase. This dual action contributes to its high potency against HCMV.

Similar to ganciclovir, this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. The initial and rate-limiting step is the monophosphorylation of this compound by the HCMV-encoded UL97 protein kinase. Subsequently, cellular enzymes, such as guanylate kinase (GMPK), catalyze the formation of the diphosphate and triphosphate metabolites. This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase (pUL54), leading to the termination of viral DNA chain elongation and the inhibition of viral replication.

Interestingly, this compound also directly inhibits the kinase activity of pUL97. This inhibition can lead to unusual cell morphology in infected cultures, similar to that observed in the absence of UL97 kinase activity. The inhibition of pUL97 kinase by this compound may also contribute to its antiviral efficacy by interfering with other viral processes regulated by this enzyme. Furthermore, this dual mechanism of action may contribute to its activity against some ganciclovir-resistant HCMV strains.

Caption: Mechanism of action of this compound against HCMV.

In Vitro Efficacy

This compound has demonstrated potent and selective activity against HCMV in various in vitro assays. It is consistently more potent than ganciclovir, the current standard-of-care, against laboratory and clinical isolates of HCMV.

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selective Index (CC50/EC50) | Reference |

| This compound | AD169 | HFF | 0.36 ± 0.11 | 82 ± 16 | ~228 | |

| This compound | Towne | HFF | 0.46 | >100 | >217 | |

| Ganciclovir | AD169 | HFF | 4.1 | 272 | ~66 | |

| Cidofovir | AD169 | HFF | - | 150 | - |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. HFF (Human Foreskin Fibroblasts).

This compound is also active against HCMV strains that are resistant to ganciclovir or foscarnet. Its efficacy against ganciclovir-resistant strains with mutations in the UL97 kinase is variable, depending on the specific mutation.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in several animal models of CMV infection, demonstrating its potential for oral administration.

| Animal Model | Virus | Treatment | Outcome | Reference |

| BALB/c Mice | Murine Cytomegalovirus (MCMV) | 1-50 mg/kg/day (oral) | Reduced mortality and viral titers | |

| SCID Mice with Human Fetal Tissue Implants | HCMV | 6.25-12.5 mg/kg/day (oral) | Reduced viral replication | |

| Immunosuppressed Syrian Hamsters | Human Adenovirus 6 (HAdV6) | 10-30 mg/kg (oral) | Prevented mortality, mitigated pathology, and reduced viral replication |

These studies highlight the oral bioavailability and potent in vivo antiviral activity of this compound. A prodrug of this compound, 6-deoxythis compound, has also been synthesized and shown to be as active as the parent compound when administered orally in animal models.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in rats and dogs, and Phase I clinical trials have been completed in healthy human volunteers.

| Species | Route | Dose | Oral Bioavailability (%) | Key Findings | Reference |

| Rats | Oral | Single dose | 22 - 46 | Well tolerated up to 300 mg/kg | |

| Dogs | Oral | Single dose | 70 - 91 | MTD determined to be 100 mg/kg (female) and 300 mg/kg (male) | |